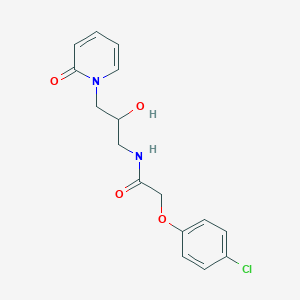
2-(4-chlorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide is a useful research compound. Its molecular formula is C16H17ClN2O4 and its molecular weight is 336.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-chlorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide is a synthetic compound with potential biological activity. Its molecular formula is C16H17ClN2O4, and it has a molecular weight of 336.77 g/mol. This compound is notable for its structural features, including a chlorophenoxy group and a pyridinyl moiety, which may contribute to its pharmacological properties.
The compound is characterized by the following structural attributes:
- IUPAC Name : 2-(4-chlorophenoxy)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide
- Molecular Formula : C16H17ClN2O4
- Molecular Weight : 336.77 g/mol
Biological Activity Overview
Research on this compound indicates its potential in various biological applications, particularly in antimicrobial and anticancer activities. The following sections detail specific findings regarding its biological effects.
Antimicrobial Activity
A study focused on related chloroacetylated compounds demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The results showed varying degrees of inhibition, with the following specifics:
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 2-chloro-N-(3-hydroxyphenyl)acetamide | Staphylococcus aureus (Gram-positive) | 8 - 14 |
| Bacillus subtilis (Gram-positive) | 8 - 14 | |
| Escherichia coli (Gram-negative) | 6 - 12 | |
| Pseudomonas aeruginosa (Gram-negative) | Weak activity (6 mm) |
The compound did not exhibit antifungal activity against Candida albicans and other tested fungal strains, indicating a selective antibacterial profile .
The proposed mechanism of action for this compound involves interaction with specific molecular targets within bacterial cells, potentially leading to disruption of cell wall synthesis or interference with metabolic pathways. The presence of the chlorophenoxy group is likely crucial for binding to these targets, enhancing the compound's efficacy.
Case Studies and Research Findings
- Antimicrobial Screening : A comprehensive screening of synthesized chloroacetylated derivatives indicated that modifications to the phenoxy group significantly influenced antibacterial potency. The study emphasized structure-activity relationships (SARs), suggesting that electron-withdrawing groups like chlorine enhance antimicrobial activity .
- Cytotoxicity Studies : Related compounds have been evaluated for cytotoxic effects on various cancer cell lines, demonstrating that structural variations can lead to significant differences in bioactivity. Compounds with oxopyridine moieties often show enhanced cytotoxicity, making them candidates for further investigation in cancer therapeutics .
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c17-12-4-6-14(7-5-12)23-11-15(21)18-9-13(20)10-19-8-2-1-3-16(19)22/h1-8,13,20H,9-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWMMJZOHXTIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNC(=O)COC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













